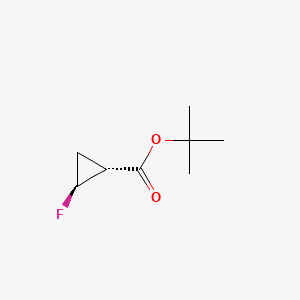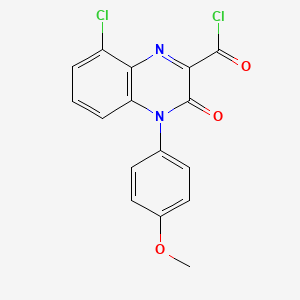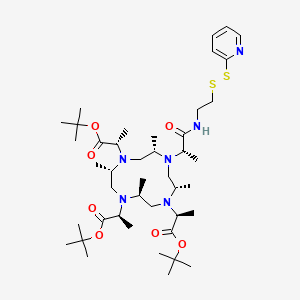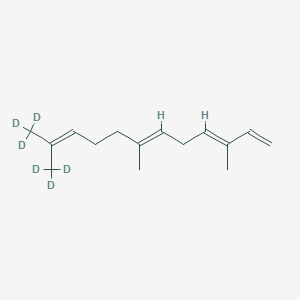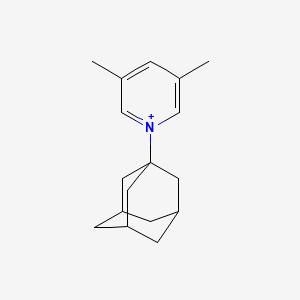
Draflazine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Draflazine, (S)-: is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly selective for ENT1 over ENT2 . This compound is known for its cardioprotective properties due to its ability to potentiate receptor-mediated effects of adenosine in ischemic myocardium . Draflazine has been studied for its potential to enhance cardiac functionality during storage or transport for transplant operations .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Draflazine would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reaction conditions, purification processes, and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Draflazine undergoes various chemical reactions, including:
Oxidation: Draflazine can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents to the Draflazine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized Draflazine derivatives, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Draflazine has a wide range of scientific research applications, including:
Cardioprotection: Draflazine is studied for its cardioprotective effects, particularly in enhancing cardiac functionality during ischemia and in heart transplantation.
Pain Management: Draflazine has been shown to reverse hypersensitivity in models of mechanical hyperalgesia and inflammation.
Pharmacokinetics and Pharmacodynamics: Research on Draflazine includes studying its pharmacokinetics and pharmacodynamics, particularly its binding to nucleoside transporters on red blood cells.
Drug Development: Draflazine serves as a lead compound for developing new nucleoside transport inhibitors with potential therapeutic applications.
Wirkmechanismus
Draflazine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly ENT1. This inhibition prevents the uptake of adenosine, thereby increasing extracellular adenosine levels. Adenosine acts on its receptors to produce various physiological effects, including vasodilation and cardioprotection . The molecular targets of Draflazine include the ENT1 transporter, and its pathway involves modulation of adenosine signaling .
Vergleich Mit ähnlichen Verbindungen
Dipyridamole: Another nucleoside transport inhibitor with similar cardioprotective effects.
Soluflazine: A compound with higher affinity for ENT2 compared to ENT1.
R75231: A related compound with similar inhibitory effects on nucleoside transporters.
Uniqueness: Draflazine is unique in its high selectivity for ENT1 over ENT2, making it particularly effective in modulating adenosine levels in specific tissues .
Eigenschaften
CAS-Nummer |
138681-29-5 |
|---|---|
Molekularformel |
C30H33Cl2F2N5O2 |
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1 |
InChI-Schlüssel |
IWMYIWLIESDFRZ-MHZLTWQESA-N |
Isomerische SMILES |
C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
Kanonische SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


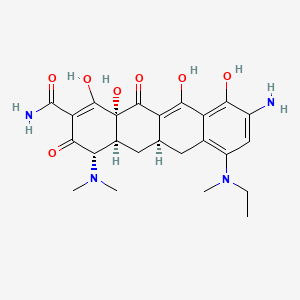
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)

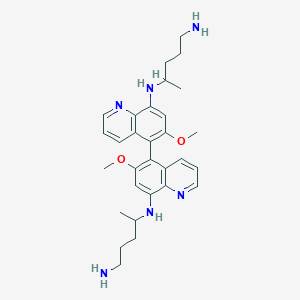
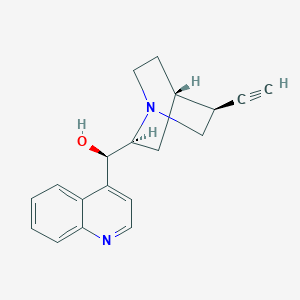
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)

